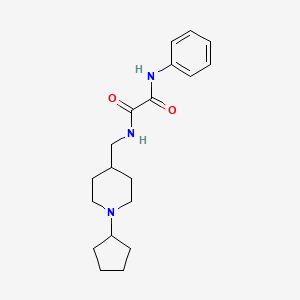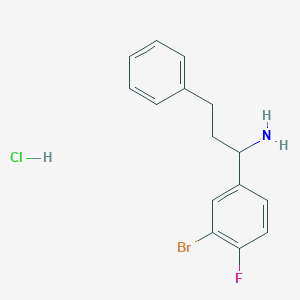
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride" is a chemical entity that appears to be a derivative of phenylpropanamine with substitutions on the phenyl ring. This type of compound could be of interest in various fields of chemistry and pharmacology due to the presence of halogens and an amine group, which may confer unique biological or chemical properties.
Synthesis Analysis
The synthesis of halogenated phenylpropanamines can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can afford benzimidazoles, which are structurally related to the target compound . Similarly, the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds can yield tertiary amino alcohols, which are also structurally related . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving halogenated precursors and amine coupling reactions.
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit characteristics influenced by the presence of bromine and fluorine atoms, such as increased molecular weight and altered electronic distribution. The benzimidazole derivatives synthesized from o-bromophenyl isocyanide and the tertiary amino alcohols related to Trihexyphenidyl provide insights into the potential reactivity and conformational preferences of the target compound's molecular framework.
Chemical Reactions Analysis
The chemical reactivity of the target compound would be influenced by the presence of the amine group and the halogen substituents. For example, the chemoselective functionalization of halogenated pyridines has been described, which could be relevant to the target compound's reactivity . The amination conditions and the selective substitution reactions outlined in these studies could be applicable to the target compound, potentially allowing for further functionalization or transformation into other useful derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be expected to include a relatively high melting point and stability due to the presence of the aromatic ring and halogen atoms. The compound's solubility in organic solvents and water would be influenced by the ionic hydrochloride group and the hydrophobic aromatic rings. The synthesis of similar compounds, such as the tertiary aminoalkanol hydrochlorides , provides a reference for the expected properties, such as crystallinity and solubility, which could be anticipated for the target compound.
科学的研究の応用
Synthesis and Antidepressant Activity
One study focused on the synthesis of related compounds, exploring their potential as antidepressants. The study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, suggesting its relevance for further investigation in this field (Tao Yuan, 2012).
Application in Organic Chemistry
Several studies have explored the synthesis of related compounds in the context of organic chemistry. For instance, a research paper described the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are considered Trihexyphenidyl analogs (A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was reported, emphasizing the ease of operation and high yield of its synthetic route (Tan Bin, 2010).
Development of Biologically Active Compounds
Research has also been conducted on the synthesis of compounds structurally similar to 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine hydrochloride for potential biologic applications. For example, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents was explored, highlighting the potential of these compounds in medical research (E. Mete, H. Gul, C. Kazaz, 2007).
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science, future research could explore its properties and potential applications .
特性
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGWZAKIOOFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

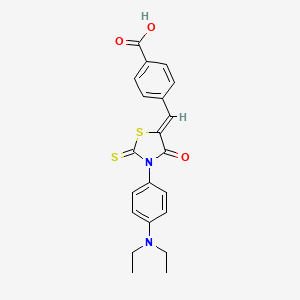
![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)

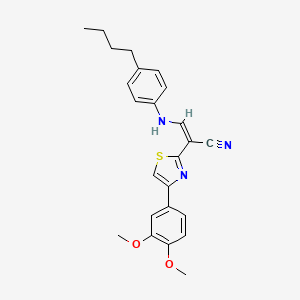

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)


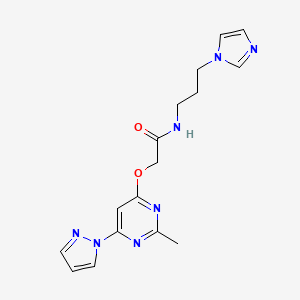
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

